(2R)-2-(4-bromophenyl)morpholine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2708342-23-6 |
|---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.57 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
InChI Key |
WBFDCHKYIJEWJO-PPHPATTJSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 2 4 Bromophenyl Morpholine Hydrochloride
Enantioselective and Diastereoselective Synthetic Pathways to the Morpholine (B109124) Core
The construction of the chiral morpholine ring is the cornerstone of synthesizing (2R)-2-(4-bromophenyl)morpholine. Methodologies can be broadly categorized by when the key C2 stereocenter is established: before, during, or after the cyclization event.
A highly effective strategy for establishing the C2 stereocenter is through the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This "after cyclization" approach involves creating the unsaturated morpholine ring first, followed by a stereoselective reduction of the enamine C=C bond to set the desired stereocenter. For instance, N-protected 6-(4-bromophenyl)-3,4-dihydro-2H-1,4-oxazine can be hydrogenated using a chiral rhodium complex to yield the target 2-aryl morpholine with high enantioselectivity. The main difficulty in this approach lies in the congested environment and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity.
Alternatively, the stereocenter can be formed before cyclization. This often involves starting with a chiral 1,2-amino alcohol, which can be synthesized from precursors like arylglyoxals in the presence of a chiral auxiliary or catalyst. Another pre-cyclization approach involves the highly stereoselective silver-catalyzed substitution of a configurationally labile α-bromo aryl acetate (B1210297) with a protected 2-aminoethanol derivative, which forms the crucial C-O bond with high enantiomeric excess.
Photocatalytic methods have also emerged for the diastereoselective annulation of readily available starting materials, providing direct access to substituted 2-aryl morpholines. These methods can construct the core and set multiple stereocenters in a single, efficient operation.
Multiple strategies exist for the crucial ring-closing step to form the morpholine heterocycle.
One common and robust method involves the SN2-type ring opening of activated chiral aziridines with haloalcohols, catalyzed by a Lewis acid. The resulting haloalkoxy amine intermediate undergoes subsequent base-mediated intramolecular cyclization to furnish the morpholine ring with high regio- and stereoselectivity. A metal-free alternative uses an inexpensive ammonium (B1175870) persulfate salt to facilitate the reaction of aziridines with halogenated alcohols.
Ring-closing metathesis (RCM) is another powerful tool for forming unsaturated nitrogen heterocycles, which can then be hydrogenated. The synthesis begins with a diene precursor, such as an N-allyl-N-(but-3-en-1-yloxy) derivative, which is subjected to a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form the cyclic olefin. While highly effective, RCM can be sensitive to trace impurities, such as morpholine itself from solvents, which can inhibit the catalyst.
Other notable ring-closing strategies include:
Intramolecular Cyclization of Alkenols: Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols can produce substituted morpholines.
Rhodium-Catalyzed Cyclization of Allenols: Nitrogen-tethered allenols can undergo rhodium-catalyzed intramolecular cyclization to yield highly functionalized morpholines with excellent diastereoselectivity.
Copper-Promoted Oxyamination: An intramolecular addition of an alcohol moiety across an alkene, coupled with an intermolecular amine addition, can be promoted by copper(II) salts to produce 2-aminomethyl functionalized morpholines.
The choice of catalyst or chiral auxiliary is paramount for achieving high stereoselectivity in the synthesis of the morpholine core.
Transition Metal Catalysts: Rhodium-based catalysts are particularly effective in the asymmetric hydrogenation of dehydromorpholines. Complexes formed from [Rh(cod)₂]SbF₆ and a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP, have been shown to provide quantitative yields and excellent enantioselectivities (up to 99% ee). The N-protecting group on the dehydromorpholine substrate significantly influences the outcome, with N-Cbz often yielding superior enantioselectivity compared to other groups.
The table below summarizes the performance of various chiral diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine.
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (R,R,R)-SKP | >99 | 92 |
| 2 | (S,S)-f-Binaphane | >99 | 83 |
| 3 | (R,S)-JosiPhos | 96 | 76 |
| 4 | (R)-DTBM-SegPhos | <5 | N/A |
| 5 | (S,S)-Me-DuPhos | <5 | N/A |
| 6 | (S,S)-Ph-BPE | <5 | N/A |
Data sourced from a study on asymmetric hydrogenation of 2-substituted dehydromorpholines.
Silver triflate (AgOTf) has been used to catalyze the stereoselective C–O bond formation between α-bromo aryl acetates and alcohol nucleophiles, representing another application of metal catalysis in constructing the morpholine backbone.
Organocatalysts: Chiral phosphoric acids have been employed to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which are precursors to morpholines. Additionally, cinchona alkaloid-derived catalysts can be used for asymmetric halocyclization protocols to furnish chiral morpholines.
Functionalization Strategies for the (4-Bromophenyl) Moiety
The introduction of the 4-bromophenyl group must be conducted in a manner that is compatible with the stereochemical integrity of the morpholine ring.
In most synthetic routes, the stereocontrolled introduction of the (4-bromophenyl) group is achieved by utilizing a starting material that already contains this moiety. The key asymmetric transformation is then performed on this substrate. For example, in the asymmetric hydrogenation approach, the synthesis would start from a precursor such as 4-bromoacetophenone, which is converted into the N-protected 6-(4-bromophenyl)-3,4-dihydro-2H-1,4-oxazine substrate prior to the chiral hydrogenation step. Similarly, in syntheses beginning with chiral aziridines or amino alcohols, the (4-bromophenyl) group would be incorporated into these initial building blocks.
This substrate-based approach ensures that the bromine atom is correctly positioned from the outset, avoiding potentially non-selective reactions on the fully formed, and more complex, morpholine scaffold.
Due to these regioselectivity concerns, synthetic strategies almost exclusively rely on arylation reactions using a pre-functionalized aryl group. For instance, a key intermediate can be coupled with a 4-bromophenyl source. A documented synthesis of a related compound involves reacting an intermediate with 4-bromophenacyl bromide to introduce the desired bromobenzoyl group, which can then be further manipulated. This approach guarantees the exclusive formation of the 4-substituted product, circumventing any issues with regioselectivity.
Optimization of Reaction Conditions and Process Development for Scalability (Academic Context)
The development of a scalable and efficient synthesis for chiral molecules like (2R)-2-(4-bromophenyl)morpholine hydrochloride is a critical endeavor in academic and industrial research. Optimization of reaction parameters is paramount to ensure high yield, enantiomeric purity, and cost-effectiveness. This section explores the key factors influencing the synthesis, including solvent effects, reaction kinetics, temperature, and pressure.
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly impact the stereochemical outcome and reaction rate of morpholine synthesis. Studies on the asymmetric synthesis of 2-substituted morpholines have highlighted the importance of solvent polarity and coordinating ability. For instance, in the asymmetric hydrogenation of dehydromorpholine precursors, a common route to chiral morpholines, solvent screening is a critical first step.
Research has shown that aprotic and less polar solvents often favor higher conversions and enantioselectivities. In one study focusing on the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine analog, various solvents were tested to determine the optimal conditions. The results, summarized in the table below, indicate that solvents with coordinating abilities, such as methanol (B129727) and tetrahydrofuran (B95107) (THF), can hinder the reaction, likely by competing with the substrate for binding to the metal catalyst.
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (DCM) | >99 | 92 |
| 2 | Toluene | 42 | 91 |
| 3 | Ethyl Acetate (EtOAc) | 32 | 79 |
| 4 | 1,2-Dichloroethane (DCE) | <10 | - |
| 5 | Methanol (MeOH) | <10 | - |
| 6 | Tetrahydrofuran (THF) | No Reaction | - |
| 7 | 1,4-Dioxane | No Reaction | - |
| Data is illustrative and based on analogous reactions in the literature. |
Kinetic studies are crucial for understanding the reaction mechanism and optimizing for scalability. While specific kinetic data for the synthesis of this compound is not extensively published, general principles of asymmetric catalysis apply. The reaction rate is typically dependent on substrate concentration, catalyst loading, and temperature. Detailed kinetic analysis would involve monitoring the reaction progress over time under various conditions to determine the rate law and activation parameters, which is essential for process development and ensuring batch-to-batch reproducibility.
Derivatization of the Morpholine Nitrogen and Oxygen Atoms
The morpholine scaffold of (2R)-2-(4-bromophenyl)morpholine offers two primary sites for further chemical modification: the secondary amine (nitrogen) and the ether linkage (oxygen). Derivatization at these positions can lead to a diverse range of analogs with potentially modulated biological activities and physicochemical properties.
N-Alkylation and N-Acylation Reactions
The secondary amine of the morpholine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in synthetic chemistry for introducing a wide variety of functional groups.
N-Alkylation involves the reaction of the morpholine with an alkyl halide or a similar electrophile. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of base and solvent is crucial to avoid side reactions and ensure high yields. Common bases include potassium carbonate, triethylamine, and diisopropylethylamine.
N-Acylation is the reaction of the morpholine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are generally high-yielding and can be performed under mild conditions. N-acylation is often used to introduce carbonyl-containing moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.
While specific examples for (2R)-2-(4-bromophenyl)morpholine are not widely reported in academic literature, the principles of these reactions are well-established for a broad range of morpholine derivatives. The following table illustrates the general conditions for these transformations.
| Reaction | Reagent | Base | Solvent | General Yield (%) |
| N-Alkylation | Alkyl Bromide | K₂CO₃ | Acetonitrile | 70-90 |
| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | 85-98 |
| Data is illustrative and based on general procedures for morpholine derivatization. |
Transformations Involving the Ether Oxygen
Transformations involving the ether oxygen of the morpholine ring are less common and generally require more forcing conditions due to the inherent stability of the ether linkage. Ring-opening reactions of the morpholine ether are challenging and not typically a primary strategy for derivatization. Such reactions would likely involve strong Lewis acids or other reagents capable of cleaving C-O bonds, which could also lead to undesired side reactions and decomposition of the molecule.
Research in this area is limited, and synthetic strategies that preserve the morpholine core are generally favored. Cleavage of the ether bond would disrupt the defining structural feature of the morpholine ring and is therefore not a common synthetic manipulation for this class of compounds.
Sophisticated Structural Elucidation and Stereochemical Characterization of 2r 2 4 Bromophenyl Morpholine Hydrochloride
Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov While a specific crystallographic study for (2R)-2-(4-bromophenyl)morpholine hydrochloride is not publicly available, analysis of closely related bromophenyl-morpholine structures provides a clear framework for what would be expected. tandfonline.comnih.gov
The technique provides unambiguous proof of chemical connectivity, bond lengths, bond angles, and the absolute configuration by determining the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.gov
In the crystalline state, the hydrochloride salt of (2R)-2-(4-bromophenyl)morpholine would be expected to form an ordered three-dimensional lattice stabilized by various intermolecular forces. The protonated morpholine (B109124) nitrogen (N-H+) and the chloride ion (Cl-) would be key players in forming strong hydrogen bonds. tandfonline.com
Expected interactions would include:
N-H+···Cl- Hydrogen Bonds: A primary and strong interaction forming a fundamental motif in the crystal lattice.
O···H-C Hydrogen Bonds: The morpholine oxygen atom acting as a hydrogen bond acceptor from C-H groups on adjacent molecules.
π-π Stacking: Potential interactions between the aromatic bromophenyl rings of neighboring molecules.
These interactions dictate the crystal packing arrangement and influence the physical properties of the solid material. Analysis of related structures shows that molecules often link into dimers or extended chains through these hydrogen bonding networks. nih.gov
Table 1: Representative Crystallographic Data for a Phenyl-Morpholine Derivative Note: This data is representative of a related morpholine structure, as specific data for this compound is not publicly available.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.12 |
| b (Å) | 11.45 |
| c (Å) | 14.88 |
| β (°) | 105.2 |
| Volume (ų) | 1662.5 |
| Z (Molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.45 |
| Key H-Bond (Donor-Acceptor) | N-H···Cl |
X-ray analysis would reveal the preferred conformation of the molecule in the solid state. The six-membered morpholine ring is expected to adopt a stable chair conformation. tandfonline.comresearchgate.net The analysis would precisely define the positions of the substituents on this ring:
The (4-bromophenyl) group at the C2 position would be found in either an axial or, more commonly, a sterically favored equatorial position.
This conformational data is crucial for understanding structure-activity relationships and for computational modeling studies.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation (Beyond Basic Identification)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation by analyzing molecular fragmentation patterns. nih.gov For (2R)-2-(4-bromophenyl)morpholine, HRMS would first provide a highly accurate mass measurement of the protonated molecular ion [M+H]+, confirming its elemental composition.
Subsequent MS/MS analysis involves isolating the [M+H]+ ion and inducing fragmentation. The resulting fragment ions are then mass-analyzed, revealing characteristic neutral losses and structural cleavages. The fragmentation pathways for the protonated molecule would likely involve:
Loss of the Bromophenyl Group: Cleavage of the C-C bond between the morpholine ring and the aromatic ring, leading to a fragment corresponding to the protonated morpholine ring and a neutral bromobenzene (B47551) or a bromophenyl radical.
Ring Opening of Morpholine: A common pathway for cyclic amines, involving cleavage of C-C or C-O bonds within the morpholine ring. This can lead to a series of smaller fragment ions through successive losses of small molecules like ethylene (B1197577) or formaldehyde.
Benzylic Cleavage: Fragmentation at the bond alpha to the aromatic ring is a highly favored pathway, which would result in the formation of a stable bromophenyl-containing cation.
By analyzing the exact masses of these fragments, their elemental compositions can be determined, allowing for a detailed reconstruction of the molecule's structure and the proposal of definitive fragmentation mechanisms. ojp.govraco.cat
Table 2: Plausible HRMS Fragmentation Data for Protonated (2R)-2-(4-bromophenyl)morpholine [M+H] Note: This table presents plausible fragmentation pathways based on general chemical principles, as a specific experimental study was not identified.
| m/z (Observed) | Formula of Fragment | Proposed Loss from Precursor | Proposed Fragment Structure |
| 256.0330 | C₁₀H₁₃⁷⁹BrNO⁺ | - | Protonated Molecular Ion ([M+H]⁺) |
| 157.9627 | C₆H₅⁷⁹Br⁺ | - C₄H₈NO (Morpholine ring) | Bromophenyl cation |
| 100.0757 | C₄H₁₀NO⁺ | - C₆H₄Br (Bromophenyl radical) | Protonated 2-methylenemorpholinium ion after rearrangement |
| 86.0600 | C₄H₈NO⁺ | - C₆H₅Br (Bromobenzene) | Protonated morpholine fragment |
| 70.0495 | C₃H₆N⁺ | Ring fragmentation | Aziridinium-containing fragment |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
The definitive structural and stereochemical confirmation of this compound relies heavily on advanced, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional techniques are indispensable for unambiguously assigning complex signals and elucidating the three-dimensional structure, including the conformation of the morpholine ring and the spatial relationship between its substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that probe the spatial proximity of nuclei. These techniques are crucial for determining the conformation of the morpholine ring, which is known to adopt a chair conformation, and for establishing the relative orientation of the protons on the ring and the 4-bromophenyl substituent.
In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. For this compound, the key insights would be derived from the correlations between the proton at the C2 position (H2) and the protons on the morpholine ring.
The chair conformation of the morpholine ring results in two distinct orientations for the protons on the methylene (B1212753) groups: axial and equatorial. The spatial proximity between these protons can be mapped using NOESY/ROESY. For instance, strong correlations are expected between protons in a 1,3-diaxial relationship. The orientation of the bulky 4-bromophenyl group at the C2 position is a critical stereochemical feature. It is expected to preferentially occupy the equatorial position to minimize steric hindrance. This can be confirmed by observing NOESY/ROESY correlations between the C2 proton (which would be in the axial position) and the other axial protons on the morpholine ring.
A hypothetical table of expected NOESY/ROESY correlations for the major conformer of this compound is presented below.
| Proton 1 | Proton 2 | Expected Correlation | Inference |
| H2 (axial) | H6 (axial) | Strong | 1,3-diaxial interaction, confirming chair conformation. |
| H2 (axial) | H3 (axial) | Strong | Proximity of the C2 proton to the axial proton on C3. |
| H2 (axial) | Aromatic Protons | Weak to Medium | Spatial proximity of the C2 proton to the protons of the 4-bromophenyl ring. |
| H5 (axial) | H3 (axial) | Strong | 1,3-diaxial interaction, confirming chair conformation. |
| H5 (equatorial) | H6 (equatorial) | Medium | Proximity of equatorial protons on adjacent carbons. |
This table is illustrative and represents expected correlations based on the known conformational preferences of 2-substituted morpholines.
Heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assigning the carbon and nitrogen signals and for confirming the connectivity of the molecular framework.
An HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei (in this case, ¹³C and ¹⁵N). This allows for the unambiguous assignment of each carbon atom in the morpholine and 4-bromophenyl rings by linking them to their attached protons.
¹⁵N NMR spectroscopy, often performed via an HMBC experiment to enhance sensitivity, would provide information about the chemical environment of the nitrogen atom in the morpholine ring. The chemical shift of the nitrogen would be indicative of its hybridization and the electronic effects of the surrounding substituents. The protonation of the nitrogen to form the hydrochloride salt would significantly influence its chemical shift compared to the free base.
A representative data table summarizing the expected ¹³C and ¹⁵N NMR data is provided below.
| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) | Key HMBC Correlations (with Protons) |
| C2 | 65-75 | H3, H6, Aromatic Protons | |
| C3 | 45-55 | H2, H5 | |
| C5 | 45-55 | H3, H6 | |
| C6 | 60-70 | H2, H5 | |
| C (Aromatic, C1') | 135-145 | H2, Aromatic Protons | |
| C (Aromatic, C2'/C6') | 125-135 | Aromatic Protons | |
| C (Aromatic, C3'/C5') | 115-125 | Aromatic Protons | |
| C (Aromatic, C4') | 120-130 | Aromatic Protons | |
| N4 | 320-340 (relative to CH₃NO₂) | H3, H5 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The ¹⁵N chemical shift is referenced to nitromethane.
Computational and Theoretical Investigations of 2r 2 4 Bromophenyl Morpholine Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It provides insights into electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding a compound's chemical behavior.
Despite a comprehensive search of available scientific literature, no specific studies employing Density Functional Theory (DFT) calculations for the electronic structure and reactivity of (2R)-2-(4-bromophenyl)morpholine hydrochloride were identified. While DFT studies have been performed on similar morpholine (B109124) and bromophenyl derivatives, direct computational data for the title compound is not present in the reviewed sources. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (HOMO/LUMO) analysis is a key component of DFT studies, providing information about the electron-donating and electron-accepting capabilities of a molecule, which are fundamental to its reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability and reactivity.
A specific Frontier Molecular Orbital analysis for this compound has not been reported in the scientific literature reviewed. Therefore, no data on HOMO-LUMO energies or their distribution is available for this particular compound.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive and negative electrostatic potential on the electron density surface.
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found during the literature search. Consequently, a visual and quantitative analysis of the electrostatic potential for this compound cannot be provided.
Conformational Analysis through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are instrumental in exploring the conformational landscape of a molecule, identifying its stable conformations, and understanding its dynamic behavior in different environments.
There are no published molecular dynamics simulation studies specifically focused on this compound. Such studies would be valuable for understanding its behavior in biological systems and for rational drug design.
Energy Landscape and Preferred Conformations in Solution and Gas Phase
The study of a molecule's energy landscape reveals its most stable three-dimensional structures, or conformations. These preferred conformations can differ depending on the environment, such as in the gas phase versus in solution, due to interactions with solvent molecules.
Detailed information on the energy landscape and preferred conformations of this compound in either the solution or gas phase is not available in the reviewed literature.
Influence of the Hydrochloride Salt on Conformational Preferences
The presence of a hydrochloride salt can significantly influence the conformational preferences of a molecule due to electrostatic interactions and hydrogen bonding involving the chloride ion and the protonated amine.
As no conformational analyses of this compound have been published, the specific influence of the hydrochloride salt on its conformational preferences remains uninvestigated.
Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are highly useful for interpreting experimental spectra and confirming molecular structures.
No specific quantum chemical predictions of spectroscopic parameters for this compound have been reported in the literature. Therefore, a comparison between theoretical and experimental spectroscopic data is not possible at this time.
In Silico Studies of Non-Covalent Interactions and Supramolecular Assembly
Computational, or in silico, investigations are powerful tools for understanding the intricate network of non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures. These studies provide molecular-level insights that are often complementary to experimental data, such as that from X-ray crystallography. For a molecule like this compound, a variety of non-covalent forces are expected to dictate its supramolecular assembly, including hydrogen bonds, halogen bonds, and van der Waals forces.
Theoretical methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify these weak interactions. nih.govfrontiersin.org Another prominent technique is Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts within a crystal lattice, providing a fingerprint of the supramolecular environment. nih.govnih.gov
A comprehensive literature search reveals a lack of specific in silico studies focused on the non-covalent interactions and supramolecular assembly of this compound. While computational analyses have been performed on other bromophenyl-containing organic molecules, the direct application of those specific findings to the title compound would be inappropriate. Such studies on analogous compounds, however, demonstrate the importance of several key interaction types that would be pertinent to a theoretical investigation of this compound.
Key Potential Non-Covalent Interactions:
Hydrogen Bonding: The protonated morpholine ring is a strong hydrogen bond donor (N-H), and the chloride counter-ion is an effective acceptor. The oxygen atom within the morpholine ring can also act as a hydrogen bond acceptor. These interactions are typically the most significant in directing the crystal packing of hydrochloride salts.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atom of a neighboring morpholine ring or the chloride ion. This type of interaction, where a halogen atom appears to be electropositive at its pole, is a recognized and significant force in crystal engineering. mdpi.com
π-Interactions: The bromophenyl ring can participate in π-π stacking or C-H···π interactions, further stabilizing the extended solid-state structure.
Hypothetical Data from Hirshfeld Surface Analysis:
While no specific data exists for this compound, a hypothetical Hirshfeld surface analysis would likely yield quantitative data on the relative contributions of different intermolecular contacts. The table below illustrates the kind of data that such an analysis would provide, based on findings for structurally related bromophenyl compounds. nih.govnih.gov This table is for illustrative purposes only and does not represent actual experimental or computational data for the title compound.
| Interaction Type | Hypothetical Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~35-45% | Represents the most abundant, albeit weakest, van der Waals contacts. |
| Br···H/H···Br | ~10-20% | Highlights the significance of contacts involving the bromine atom, including potential weak hydrogen and halogen bonds. |
| C···H/H···C | ~10-20% | Indicates C-H···π interactions and general van der Waals contacts contributing to packing efficiency. |
| O···H/H···O | ~5-15% | Corresponds to hydrogen bonding involving the morpholine oxygen atom. |
| N···H/H···N | ~5-15% | Represents the strong hydrogen bonds from the protonated nitrogen of the morpholine ring. |
| Cl···H/H···Cl | ~5-15% | Indicates crucial hydrogen bonds involving the chloride counter-ion. |
Reactivity and Chemical Transformations of 2r 2 4 Bromophenyl Morpholine Hydrochloride
Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring of (2R)-2-(4-bromophenyl)morpholine hydrochloride makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for extensive diversification of the molecule's aryl substituent. The reactivity of aryl bromides in these transformations is generally high, falling between the more reactive aryl iodides and the less reactive aryl chlorides. tcichemicals.com
The 4-bromophenyl group can be readily functionalized using several cornerstone palladium-catalyzed reactions.
Suzuki–Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. wikipedia.org It is widely used to synthesize biaryl compounds. For a substrate like (2R)-2-(4-bromophenyl)morpholine, this would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃) to generate 2-(biphenyl-4-yl)morpholine derivatives. mdpi.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to (2R)-2-(4-bromophenyl)morpholine would yield 2-(4-alkynylphenyl)morpholine derivatives, which are valuable intermediates in the synthesis of more complex molecules. nih.gov The reaction is highly efficient for creating sp²-sp carbon bonds. nih.gov
Buchwald–Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. rsc.org This method would allow for the synthesis of various N-aryl derivatives, transforming the bromophenyl group into a substituted aniline. For example, reacting (2R)-2-(4-bromophenyl)morpholine with another amine in the presence of a palladium catalyst and a strong base (e.g., NaOtBu) would yield 2-(4-aminophenyl)morpholine derivatives.
The following table provides representative conditions for these cross-coupling reactions based on analogous aryl bromide substrates.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base & Solvent | Yield Range |
|---|---|---|---|---|
| Suzuki–Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or [PdCl₂(dppf)] | K₃PO₄ or Na₂CO₃ in Dioxane/H₂O | Good to Excellent |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Et₂NH in DMF or Toluene | Good to Excellent |
| Buchwald–Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₂CO₃ in Toluene | Good to Excellent |
A critical consideration for reactions involving a chiral molecule is the preservation of its stereochemistry. In the case of this compound, the chiral center is the C2 carbon of the morpholine (B109124) ring.
The mechanisms of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.org The key oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the phenyl ring. This entire process occurs at the sp²-hybridized aromatic carbon and does not directly involve the chiral sp³-hybridized C2 carbon of the morpholine ring. Because the reaction center is sterically and electronically distant from the chiral center, these cross-coupling reactions are not expected to cause racemization or epimerization at the C2 position. The stereochemical integrity of the (2R) configuration should be fully retained throughout the transformation.
Reactions Involving the Morpholine Ring System
The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. It is generally considered a stable scaffold in medicinal chemistry. nih.gov
The morpholine ring is chemically robust and does not readily undergo ring-opening or expansion reactions under standard synthetic conditions such as those used for cross-coupling. The carbon-oxygen and carbon-nitrogen bonds within the ring are thermodynamically stable.
However, cleavage can be induced under specific, often harsh, conditions:
Reductive Cleavage : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in combination with Lewis acids or conditions used for ether cleavage (e.g., HBr, BBr₃), could potentially open the ring at the C-O bond, though such reactions are not common for simple morpholines.
Oxidative Cleavage : Strong oxidizing agents can lead to ring degradation.
Catalytic Ring-Opening : Certain synthetic strategies utilize the ring-opening of more reactive precursors, like activated aziridines, with halogenated alcohols as a method to construct the morpholine ring. researchgate.net This highlights that the reverse process, ring-opening, would require significant activation. For instance, a tandem nucleophilic ring-opening of an aziridine followed by cyclization is a known method for constructing morpholine derivatives. rsc.org
Ring-expansion reactions are not a characteristic feature of the morpholine system's reactivity.
The stability of the morpholine ring is a key attribute that contributes to its prevalence in pharmaceuticals. nih.gov However, like all organic molecules, it is susceptible to degradation under certain chemical or biological conditions.
The primary degradation pathways involve the two heteroatoms:
N-Oxidation : The secondary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidized species.
C-N and C-O Bond Cleavage : Biodegradation studies on the parent morpholine molecule have shown that a common pathway involves the initial cleavage of a C-N bond. researchgate.net This is often followed by further oxidation and deamination, eventually leading to mineralization. researchgate.net A similar pathway involving enzymatic hydroxylation at a carbon adjacent to the nitrogen or oxygen, followed by ring cleavage, represents a likely route of metabolic degradation.
Hydrolytic Degradation : Studies on 4-morpholinoaniline have shown that under acidic aqueous conditions, degradation can occur, leading to the formation of hydroquinone. ku.edu This suggests that while the ring is generally stable, attached functional groups can influence its susceptibility to degradation under specific pH conditions.
Acid-Base Chemistry and Salt Formation Properties
The acid-base properties of this compound are dictated by the secondary amine within the morpholine ring.
Basicity and pKa : The lone pair of electrons on the nitrogen atom makes the morpholine moiety a base. The conjugate acid, the morpholinium ion, has a pKa that determines the compound's ionization state at a given pH. The pKa of the parent morpholinium ion is approximately 8.4. The presence of a 2-phenyl substituent is not expected to dramatically alter this value, as the electronic effects on the distal nitrogen atom are minimal. In contrast, a substituent directly on the nitrogen, such as in 4-morpholinoaniline, can significantly lower the pKa of the morpholine nitrogen. ku.edu
Salt Formation : As a base, the molecule readily reacts with acids to form salts. The title compound, this compound, is the salt formed by the reaction of the morpholine nitrogen with hydrochloric acid (HCl). In this form, the nitrogen atom is protonated, bearing a positive charge, which is balanced by the chloride counter-ion.
Properties of the Hydrochloride Salt : The formation of the hydrochloride salt significantly alters the physicochemical properties of the compound. Compared to the free base form, the salt typically exhibits:
Higher melting point.
A crystalline solid nature.
Greatly enhanced aqueous solubility. This improved solubility is a primary reason why basic drug candidates are often formulated as hydrochloride salts. The compound can be converted back to its free base form by treatment with a suitable inorganic or organic base, such as sodium hydroxide or triethylamine.
Lack of Publicly Available Research Data on the Stereochemical Applications of this compound
Following a comprehensive search of scholarly articles, chemical databases, and patent literature, it has been determined that there is a significant lack of publicly available scientific information regarding the specific reactivity and chemical transformations of this compound when utilized as a chiral building block for stereochemical control in subsequent reactions.
The investigation sought to uncover detailed research findings, including reaction schemes, stereoselectivity data, and specific examples of its application in asymmetric synthesis. Despite employing targeted search strategies focused on its use as a chiral auxiliary and in stereoselective reactions, no dedicated studies or datasets were identified that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure.
While the general importance of chiral morpholines as structural motifs in medicinal chemistry and as building blocks in organic synthesis is well-established, the specific compound of interest, this compound, does not appear to be extensively documented in the accessible scientific literature in the context of its application in stereocontrolled chemical transformations. Consequently, the generation of a detailed and evidence-based article on this specific topic, complete with data tables and in-depth research findings, is not feasible at this time.
Further research or access to proprietary industrial data would be necessary to provide the specific information requested.
Advanced Analytical Methodologies for 2r 2 4 Bromophenyl Morpholine Hydrochloride and Its Derivatives
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for assessing the enantiomeric purity of chiral compounds like (2R)-2-(4-bromophenyl)morpholine hydrochloride. researchgate.net Both methods rely on chiral stationary phases (CSPs) to differentiate between enantiomers, forming transient diastereomeric complexes that result in different retention times. eijppr.com
SFC, which uses supercritical CO₂ as the main mobile phase, often provides faster separations and consumes less solvent compared to traditional HPLC. For many chiral compounds, SFC can yield superior selectivity when using the same polysaccharide-based stationary phases. researchgate.net The choice between HPLC and SFC depends on the specific compound, desired resolution, and analytical throughput requirements. researchgate.net
The success of enantiomeric separation by HPLC and SFC is highly dependent on the selection of an appropriate Chiral Stationary Phase (CSP). uta.edu The development of new CSPs is a continuous process aimed at improving resolution, versatility, and range of applications. mdpi.com Modern CSPs are typically based on complex biomolecules or their mimics bonded to a silica gel support. sigmaaldrich.com The primary classes of CSPs relevant for the separation of morpholine (B109124) derivatives include:
Polysaccharide-Based CSPs : These are the most widely used CSPs and are based on derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate). They offer broad applicability for a diverse range of compounds and can be used in normal-phase, reversed-phase, and polar organic modes. eijppr.comnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. eijppr.com
Cyclodextrin-Based CSPs : Composed of cyclic oligosaccharides (typically α-, β-, and γ-cyclodextrins), these CSPs separate enantiomers based on inclusion complexation. sigmaaldrich.comnih.gov The analyte must fit properly into the hydrophobic cyclodextrin cavity, with interactions on the surface also contributing to chiral recognition. sigmaaldrich.com
Macrocyclic Glycopeptide CSPs : These phases, using naturally occurring macrocyclic glycopeptides like vancomycin and teicoplanin, provide complex three-dimensional structures with multiple interaction sites, enabling the separation of a wide range of chiral molecules. sigmaaldrich.com
Pirkle-Type CSPs : These are smaller, synthetic chiral selectors that operate on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are often categorized as π-electron acceptor or π-electron donor phases. eijppr.com
Chiral Crown Ether-Based CSPs : These are particularly effective for the enantioseparation of compounds containing primary amines. nih.gov
| CSP Class | Chiral Selector Example | Primary Interaction Mechanism | Typical Applications |
|---|---|---|---|
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric fit | Broad range of chiral compounds |
| Cyclodextrin | β-cyclodextrin | Inclusion complexation | Molecules with aromatic rings |
| Macrocyclic Glycopeptide | Teicoplanin | Multiple (H-bonding, ionic, π-π) | Amino acids, peptides, various drugs |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, H-bonding, dipole stacking | Compounds with π-acidic or π-basic groups |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation | Primary amines, amino acids |
Once a suitable chiral separation method is developed, it must be validated to ensure its reliability for quantitative analysis. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. omicsonline.org According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. europa.eueuropa.eu
Accuracy : This is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
Precision : This measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). researchgate.net
Specificity : This is the ability to assess the analyte unequivocally in the presence of other components, such as its enantiomer, impurities, or degradation products. europa.eu
Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. omicsonline.org
Range : This is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. omicsonline.org
Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), indicating its reliability during normal usage. omicsonline.orgresearchgate.net
| Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness to the true value | Recovery of 98-102% |
| Precision (Repeatability) | Agreement between multiple measurements | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | Discrimination from other components | Baseline resolution of enantiomers (Rs > 1.5) |
| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) ≥ 0.999 |
| Range | Interval of reliable quantitation | Typically 80-120% of the target concentration |
| Robustness | Insensitivity to small method variations | System suitability parameters remain within limits |
Gas Chromatography (GC) with Chiral Columns for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is required to increase volatility and thermal stability. This can be achieved by reacting the amine group with a suitable agent (e.g., trifluoroacetylating agents) to create a less polar, more volatile derivative. chromatographyonline.com
The separation of the resulting enantiomeric derivatives is performed on a chiral capillary column. chromatographyonline.com The most common and versatile CSPs for chiral GC are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrin derivatives are dissolved in a polysiloxane stationary phase. Chiral recognition occurs through inclusion complexation, where the enantiomers exhibit different affinities for the chiral cavity of the cyclodextrin. chromatographyonline.com The high resolution and sensitivity of chiral capillary GC make it an ideal technique for determining the enantiomeric composition of complex mixtures. chromatographyonline.com
Quantitative Spectroscopic Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a widely used, rapid, and non-destructive technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. wepub.orgiajps.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The this compound molecule contains a bromophenyl group, which acts as a chromophore, absorbing UV radiation. This property allows for its direct quantification in solution. researchgate.net A UV-Vis spectrophotometer measures the absorbance of a sample solution at a specific wavelength (λmax), where the absorbance is maximal, to ensure the highest sensitivity. By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. s4science.at While highly sensitive, UV-Vis spectroscopy can be prone to interference from other components in the sample matrix that also absorb at the analytical wavelength. libretexts.org Therefore, it is often coupled with a separation technique like HPLC for accurate quantification in complex samples. libretexts.org
Electrochemical Analysis Techniques for Redox Behavior
Electrochemical techniques can be used to study the redox properties of electroactive molecules like this compound. electrochemsci.org Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are valuable for investigating the oxidation and reduction behavior of the morpholine moiety and its derivatives. researchgate.netmdpi.com
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. It provides information on the redox potentials of a compound and the reversibility of the electrochemical processes. electrochemsci.org For morpholine and its derivatives, electrochemical analysis typically reveals an irreversible oxidation process at a solid electrode, such as a glassy carbon electrode. researchgate.netmdpi.com Studies on the electrochemical behavior of morpholine have shown that it can be oxidized at an anode, leading to the formation of a morpholine radical. mdpi.comresearchgate.net The presence of the bromophenyl group in this compound may influence the oxidation potential. These techniques can be used to quantitatively determine the concentration of the compound through methods like differential pulse voltammetry, where the peak current is proportional to the analyte concentration. researchgate.net
Academic and Applied Chemical Research Contributions of 2r 2 4 Bromophenyl Morpholine Hydrochloride
Utility as a Chiral Building Block in Asymmetric Synthesis
The primary recognized value of (2R)-2-(4-bromophenyl)morpholine hydrochloride lies in its potential as a chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of complex, stereochemically defined target molecules, which is crucial in fields like drug discovery. nih.govenamine.net The structure of this compound contains two key features for this purpose: a defined stereocenter at the C2 position of the morpholine (B109124) ring and a versatile bromophenyl group.
Enantioselective Construction of Complex Molecular Architectures
The enantiopure morpholine core is a sought-after motif in many biologically active compounds. lifechemicals.com The synthesis of chiral 2-substituted morpholines can be achieved through various methods, including the asymmetric hydrogenation of dehydromorpholines using rhodium catalysts, which can yield products with excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov While these studies focus on the synthesis of the chiral morpholine ring system itself, they underscore the value of the resulting products as intermediates for bioactive compounds. semanticscholar.org The (2R) configuration of the title compound provides a fixed stereochemical element that can be carried through a synthetic sequence to control the final architecture of a target molecule.
Precursor for Advanced Organic Syntheses
As a precursor, this compound offers multiple reaction sites. The secondary amine of the morpholine ring can be functionalized, and the 4-bromophenyl group is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of diverse substituents, enabling the construction of a library of complex derivatives from a single chiral starting material. For instance, the synthesis of other chiral morpholine derivatives, such as intermediates for the gastroprokinetic agent mosapride, often starts from homochiral precursors like epichlorohydrin, demonstrating a strategy where a chiral block is elaborated into a final active pharmaceutical ingredient. clockss.org Although specific examples detailing the conversion of this compound into such advanced molecules are not readily found in the literature, its structural motifs are analogous to those used in established synthetic campaigns.
Exploration as a Chiral Auxiliary or Ligand in Catalytic Systems
A chiral auxiliary is a group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is typically removed. sigmaaldrich.com Similarly, chiral ligands coordinate to metal centers to create an asymmetric environment for catalysis. While morpholine-containing structures have been explored in these roles, specific research detailing the application of this compound is not available.
Design and Synthesis of Metal Complexes for Catalysis
The synthesis of chiral ligands for asymmetric catalysis is a field of intense research. researchgate.netnih.gov The nitrogen and oxygen atoms within the morpholine ring of this compound could potentially coordinate with transition metals. However, there are no specific reports in the surveyed literature of this compound being used to synthesize metal complexes for catalytic applications.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines, particularly those based on pyrrolidine (B122466) rings like proline, are highly effective in enamine-based catalysis. nih.govfrontiersin.org However, the morpholine nucleus has been found to be generally less effective. nih.govfrontiersin.org The electron-withdrawing effect of the oxygen atom in the morpholine ring increases the ionization potential and reduces the nucleophilicity of the corresponding enamine intermediate. nih.govfrontiersin.org Furthermore, the nitrogen atom in morpholine-enamines tends to be more pyramidal, which can hinder reactivity. nih.govfrontiersin.org
Recent studies have shown that specifically substituted morpholine-based catalysts, such as certain β-morpholine amino acids, can be highly efficient for reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. nih.gov These successful examples, however, feature different substitution patterns than the title compound. No data has been found to support the use of this compound as an organocatalyst.
The table below shows results for a Michael addition reaction using different β-morpholine amino acid organocatalysts, illustrating the type of data generated in such studies.
Table 1: Screening of Morpholine-Based Catalysts in a Michael Addition Reaction frontiersin.org
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.r. (syn/anti) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | I | Toluene | 40 | 12 | 99 | 60:40 | 80 |
| 2 | I | CH2Cl2 | 40 | 12 | 99 | 65:35 | 75 |
| 3 | I | EtOH | 40 | 12 | 99 | 91:9 | 85 |
| 4 | I | iPrOH | 40 | 12 | 99 | 95:5 | 92 |
| 5 | I | TFE | 40 | 12 | 99 | 80:20 | 88 |
| 6 | II | iPrOH | 40 | 12 | 99 | 75:25 | 70 |
| 7 | III | iPrOH | 40 | 12 | 99 | 55:45 | 50 |
| 8 | IV | iPrOH | 40 | 12 | 99 | 68:32 | 65 |
Reaction conditions: Butyraldehyde and trans-β-nitrostyrene with 1 mol% of catalyst and 1 mol% of N-methylmorpholine (NMM). Data is illustrative of morpholine catalyst performance and does not involve this compound.
Potential in Materials Science Research (e.g., Supramolecular Chemistry, Polymer Chemistry)
The presence of a bromine atom and a protonated amine in this compound suggests its potential utility in the field of materials science, particularly in supramolecular and polymer chemistry.
Self-Assembly and Crystal Engineering
The 4-bromophenyl group can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center. This, in conjunction with hydrogen bonding from the morpholine N-H group and the hydrochloride counter-ion, could direct the self-assembly of the molecule into well-defined supramolecular architectures in the solid state. Crystal engineering studies could explore how these interactions influence the crystal packing and ultimately the physical properties of the material.
Potential Non-Covalent Interactions for Self-Assembly:
| Interaction Type | Participating Groups | Potential Outcome |
| Halogen Bonding | C-Br --- Lewis Base | Directional control of crystal packing. |
| Hydrogen Bonding | N-H...Cl, N-H...O | Formation of chains, sheets, or 3D networks. |
| π-π Stacking | Phenyl rings | Stabilization of the crystal lattice. |
Incorporation into Functional Materials (non-drug related)
The morpholine moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material. While direct applications of this compound in functional polymers are not documented, its derivatives could be synthesized to be polymerizable. For example, the nitrogen atom could be functionalized with a polymerizable group like an acrylate (B77674) or a vinyl group. The presence of the bromophenyl group could then introduce properties such as flame retardancy or could serve as a site for further post-polymerization modification.
Contribution to Chemical Biology Tool Development (non-clinical, purely mechanistic probes)
The rigid, chiral scaffold of this compound makes it an interesting starting point for the development of chemical probes to investigate biological processes at a molecular level.
As Scaffolds for Investigating Molecular Recognition Principles
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The defined stereochemistry and the presence of hydrogen bond donors/acceptors and a potential halogen bond donor in this compound make it a suitable scaffold for studying these interactions.
Development of Probes for Biochemical Pathway Elucidation (mechanistic, not therapeutic)
The exploration of complex biological systems at the molecular level often necessitates the use of specialized chemical tools known as probes. These probes are designed to interact with specific components of a biochemical pathway, thereby allowing researchers to elucidate the underlying mechanisms of action, identify novel protein targets, and map molecular interactions. While the therapeutic potential of various compounds is a primary focus of medicinal chemistry, the development of chemical probes for mechanistic studies represents a distinct and equally significant area of research.
Currently, there is a notable absence of published scientific literature detailing the specific use of This compound as a chemical probe for the elucidation of biochemical pathways in a non-therapeutic, mechanistic context. However, the structural features of this compound, namely the substituted phenylmorpholine scaffold, suggest its potential as a foundational molecule for the rational design of such probes. The principles guiding the development of chemical probes can be applied to envision how This compound could be modified to serve as a valuable tool in biochemical research.
The morpholine ring is a common motif in a multitude of biologically active compounds and is recognized for its favorable pharmacokinetic properties. tandfonline.com Its presence in a molecule can influence solubility, metabolic stability, and interactions with biological targets. tandfonline.com These characteristics make the morpholine scaffold a desirable starting point for the design of chemical probes.
To transform a compound like This compound into a biochemical probe, it would typically be functionalized with a reporter group. The nature of this reporter group dictates the type of experimental application for which the probe is suited. Two common strategies in probe development are radiolabeling and photoaffinity labeling.
Radiolabeled Probes:
Radiolabeling involves the incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the chemical structure of the probe. nih.gov This allows for highly sensitive detection and quantification of the probe's interaction with its biological target. For instance, a radiolabeled version of This compound could be used in radioligand binding assays to determine its affinity and selectivity for specific receptors or enzymes. nih.gov Such studies are crucial for understanding the initial steps of a signaling pathway. The higher specific activity of tritium makes it particularly suitable for studies where the target is present in low concentrations. nih.gov
The following table illustrates hypothetical data that could be generated from a radioligand binding assay using a tritiated version of the compound of interest, denoted as [³H]-(2R)-2-(4-bromophenyl)morpholine hydrochloride.
| Target Protein | Kd (nM) | Bmax (fmol/mg protein) | Specific Binding (%) |
| Receptor A | 15.2 | 125.6 | 92 |
| Receptor B | 250.8 | 89.4 | 45 |
| Enzyme X | >1000 | Not Determined | <10 |
| Transporter Y | 85.3 | 210.1 | 78 |
This data is hypothetical and for illustrative purposes only.
Photoaffinity Labeling Probes:
Photoaffinity labeling is a powerful technique used to identify the specific binding partners of a compound within a complex biological sample. nih.gov This method involves chemically modifying the probe to include a photoreactive group, such as a diazirine or an azide. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding target. nih.gov
A photoaffinity probe based on This compound would enable researchers to irreversibly link the compound to its interacting proteins. Subsequent isolation and identification of these proteins, often using mass spectrometry, can reveal previously unknown components of a biochemical pathway. The design of such a probe requires careful consideration of where to attach the photoreactive moiety and a linker, to ensure that the probe's binding affinity for its target is not significantly compromised. acs.org
The table below outlines the key components of a hypothetical photoaffinity probe derived from the subject compound.
| Component | Function | Example Moiety |
| Recognition Element | Binds to the target protein | (2R)-2-(4-bromophenyl)morpholine |
| Photoreactive Group | Forms a covalent bond upon UV activation | Phenyl azide, Diazirine |
| Linker | Spatially separates the recognition element and reporter tag | Alkyl chain, Polyethylene glycol (PEG) |
| Reporter Tag | Enables detection and isolation of the labeled protein | Biotin, Alkyne or Azide (for click chemistry) |
This table presents a conceptual design for a photoaffinity probe.
Q & A
Basic: What are the standard synthetic routes for (2R)-2-(4-bromophenyl)morpholine hydrochloride?
The synthesis typically involves reacting 4-bromophenylamine with ethylene oxide under basic conditions (e.g., sodium hydroxide) to form the morpholine ring. A stereoselective approach may use chiral catalysts or enantiomerically pure starting materials to achieve the (R)-configuration. Purification via recrystallization or column chromatography ensures high enantiomeric excess (>95%) .
Advanced: How can stereoselective synthesis of the (R)-enantiomer be optimized?
Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis (e.g., Jacobsen’s catalyst), are employed. Computational modeling (DFT) predicts transition states to refine reaction conditions, while circular dichroism (CD) and chiral HPLC validate enantiopurity. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (-20°C to 25°C) improves yield and selectivity .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR : H/C NMR identifies substituents (e.g., bromophenyl C-Br stretch at ~1075 cm) and morpholine ring protons (δ 3.5–4.0 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 302.03).
- HPLC : Purity assessment using C18 columns (acetonitrile/water, 0.1% TFA) .
Advanced: How to resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected NOE correlations) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with X-ray crystallography for absolute configuration. Computational tools (Gaussian) simulate spectra to identify discrepancies .
Basic: What are the key chemical reactions of this compound?
- Oxidation : Forms N-oxide derivatives using HO or mCPBA.
- Reduction : LiAlH reduces amides to amines.
- Nucleophilic Substitution : Bromine on the phenyl group reacts with amines/thiols under Pd catalysis (Buchwald-Hartwig conditions) .
Advanced: How to optimize Suzuki-Miyaura coupling for bromophenyl substitutions?
Use Pd(PPh) (2 mol%) with arylboronic acids in degassed DME/HO (3:1) at 80°C. Additives like KCO (2 eq.) enhance yields. Monitor via TLC and isolate via flash chromatography. Kinetic studies (GC-MS) identify side reactions (e.g., debromination) .
Basic: What safety protocols are recommended for handling?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
- Storage : In amber vials under N at -20°C to prevent degradation .
Advanced: How to design assays for neurokinin receptor binding studies?
Use radiolabeled H-substance P in competitive binding assays with HEK293 cells expressing NK receptors. IC values are calculated via nonlinear regression (GraphPad Prism). Confounders (e.g., non-specific binding) are minimized with 0.1% BSA in buffer .
Basic: What are solubility considerations for in vitro studies?
The compound is sparingly soluble in water. Use DMSO (≤1% v/v) for stock solutions. For biological assays, dilute in PBS (pH 7.4) with sonication. Precipitation thresholds are determined via nephelometry .
Advanced: Strategies to improve bioavailability in pharmacokinetic studies?
- Prodrug Design : Esterify the morpholine oxygen to enhance lipophilicity.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm) for sustained release.
- Co-solvents : PEG 400/ethanol (1:1) increases solubility 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
